

Application of 1-Octen-3-ol - d3 in environmental air monitoring

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Compound of Interest

Compound Name: 1-Octen-3-ol - d3

Cat. No.: B591086

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Application Note and Protocols

Introduction

1-Octen-3-ol is a volatile organic compound (VOC) often associated with fungal growth and is a key indicator of mold contamination in indoor environments.^{[1][2]} Its characteristic mushroom-like odor can be an early sign of potential air quality issues.^[1] Accurate and precise quantification of 1-octen-3-ol in air is crucial for assessing indoor air quality, identifying mold problems, and evaluating the effectiveness of remediation efforts. The use of a deuterated internal standard, 1-Octen-3-ol-d3, in conjunction with gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for this purpose. This application note provides detailed protocols for the sampling and analysis of 1-octen-3-ol in air using 1-Octen-3-ol-d3 as an internal standard. The stable isotope dilution technique minimizes variations in sample preparation and analysis, leading to highly accurate and reproducible results.

Analytical Principles

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of 1-Octen-3-ol-d3 is added to the air sample during collection or before extraction. This "spiked" sample is then subjected to thermal desorption and analysis by GC-

MS. Since 1-Octen-3-ol and its deuterated counterpart (1-Octen-3-ol-d₃) have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. Any loss of the target analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for potential matrix effects and variations in extraction efficiency and instrument response.

Data Presentation

Table 1: GC-MS Method Parameters for 1-Octen-3-ol and 1-Octen-3-ol-d₃ Analysis

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 °C
Oven Program	Initial temp 40 °C, hold for 2 min; ramp to 180 °C at 10 °C/min; ramp to 250 °C at 20 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 35-350
MS Source Temperature	230 °C
MS Quadrupole Temperature	150 °C
Quantifier Ion (1-Octen-3-ol)	m/z 57
Qualifier Ions (1-Octen-3-ol)	m/z 85, 113
Quantifier Ion (1-Octen-3-ol-d3)	m/z 60
Qualifier Ions (1-Octen-3-ol-d3)	m/z 88, 116

Table 2: Method Performance and Quality Control

Parameter	Acceptance Criteria
Calibration Curve	
Linearity (R^2)	≥ 0.995
Calibration Levels	5, 10, 25, 50, 100, 250 ng/mL
Method Detection Limit (MDL)	0.5 ng/m ³
Limit of Quantification (LOQ)	1.5 ng/m ³
Precision (as %RSD)	< 15%
Accuracy (as % Recovery)	85-115%
Internal Standard Recovery	70-130%

Experimental Protocols

Protocol 1: Air Sampling using Sorbent Tubes

This protocol is based on active sampling principles outlined in EPA Method TO-17.

Materials:

- Sorbent tubes packed with a suitable sorbent (e.g., Tenax® TA)
- Personal or area air sampling pump capable of low flow rates (50-200 mL/min)
- Calibrated flowmeter
- 1-Octen-3-ol-d3 spiking solution (in methanol)
- Syringe for spiking
- Tube caps

Procedure:

- Sorbent Tube Preparation:

- Prior to use, condition new or used sorbent tubes by heating them under a flow of inert gas according to the manufacturer's instructions to ensure they are free from contaminants.
- Internal Standard Spiking:
 - Inject a known amount (e.g., 50 ng) of the 1-Octen-3-ol-d3 solution directly onto the sorbent bed of each tube.
 - Allow the solvent to evaporate by purging the tube with a gentle stream of inert gas for a few minutes.
- Sampling:
 - Connect the spiked sorbent tube to the sampling pump using flexible tubing. The arrow on the tube should point towards the pump.
 - Set the desired flow rate (e.g., 100 mL/min) using the calibrated flowmeter.
 - Sample a known volume of air (e.g., 10-100 L). The total volume will depend on the expected concentration of 1-octen-3-ol.
 - After sampling, disconnect the tube and cap both ends securely.
- Storage and Transport:
 - Store the sampled tubes in a clean, airtight container at 4°C until analysis.
 - Include a field blank (a spiked tube that is opened and immediately capped at the sampling site) with each batch of samples.

Protocol 2: Sample Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Materials:

- Thermal desorption system

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Calibration standards containing known concentrations of 1-octen-3-ol and a constant concentration of 1-Octen-3-ol-d3.

Procedure:

- Instrument Setup:
 - Set up the TD-GC-MS system according to the parameters in Table 1.
- Calibration:
 - Prepare a series of calibration standards by spiking sorbent tubes with varying known amounts of 1-octen-3-ol and a constant amount of 1-Octen-3-ol-d3.
 - Analyze the calibration standards to generate a calibration curve by plotting the response ratio (peak area of 1-octen-3-ol / peak area of 1-Octen-3-ol-d3) against the concentration of 1-octen-3-ol.
- Sample Analysis:
 - Place the sampled sorbent tube in the thermal desorber.
 - Initiate the thermal desorption and GC-MS analysis sequence. The analytes are thermally desorbed from the tube, focused in a cold trap, and then injected into the GC-MS.
- Data Analysis:
 - Identify the peaks for 1-octen-3-ol and 1-Octen-3-ol-d3 based on their retention times and mass spectra.
 - Integrate the peak areas for the quantifier ions of both compounds.
 - Calculate the response ratio for each sample.
 - Determine the concentration of 1-octen-3-ol in the sample using the calibration curve.

- Calculate the final concentration in the air sample by dividing the amount of 1-octen-3-ol by the volume of air sampled.

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